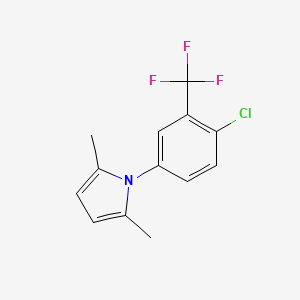

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole” has been reported in the literature. For example, 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is an aryl isothiocyanate that can be synthesized from the corresponding aniline . Another study reported the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A study by Vovk et al. (2010) details the synthesis of related compounds using the Paal-Knorr method, emphasizing the chemical versatility and potential for creating various derivatives of pyrrole-based compounds like 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole (Vovk, M., Pinchuk, O. M., Tolmachov, A. O., & Gakh, A., 2010).

Hildebrandt et al. (2011) explored the electronic and structural properties of pyrrole derivatives, demonstrating significant electron delocalization and electrochemical reversibility, indicating potential applications in electronic materials (Hildebrandt, A., Schaarschmidt, D., & Lang, H., 2011).

Optical and Electronic Applications

Zhang and Tieke (2008) reported on polymers containing pyrrole derivatives, highlighting their strong fluorescence and solubility in organic solvents, suggesting their use in optoelectronic applications (Zhang, K. A. I., & Tieke, B., 2008).

Singh et al. (2014, 2015) conducted studies on chalcone-pyrrole compounds, revealing their potential in non-linear optical (NLO) materials due to their high hyperpolarizability values, indicating applications in photonics and optoelectronics (Singh, R. N., Rawat, Poonam, & Sahu, S., 2014), (Singh, R. N., Rawat, Poonam, Baboo, V., & Kumar, Y., 2015).

Antimicrobial and Anticancer Properties

Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives, which were tested for their antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Kumar, Abhishek, Kumar, Pankaj, & Nihana, Fathima, 2017).

Kuznietsova et al. (2019) and Olszewska et al. (2020) examined pyrrole derivatives as potential anticancer therapeutics, identifying their ability to inhibit protein kinases, induce apoptosis in malignant cells, and show antioxidant properties, demonstrating their potential in cancer therapy (Kuznietsova, H., Dziubenko, N., Byelinska, I., Hurmach, V., Bychko, A., Lynchak, O., Milokhov, D., Khilya, O., & Rybalchenko, V., 2019), (Olszewska, Paulina, Cal, D., Zagórski, P., & Mikiciuk-Olasik, E., 2020).

Corrosion Inhibition

- Louroubi et al. (2019) investigated the use of a pyrrole derivative as a corrosion inhibitor for steel surfaces, highlighting its efficiency in blocking active sites, suggesting applications in materials science and engineering (Louroubi, Abdelhadi, Nayad, A., Hasnaoui, Ali, Hdoufane, Ismail, Idouhli, R., Saadi, M., El Ammari, Lahcen, Abdessalam, Abouelfida, Berraho, M., El Firdoussi, L., & Ait Ali, M., 2019).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound, also known as STAT3-IN-7, inhibits the phosphorylation of STAT3 . It induces the deactivation of STAT3 in a SHP-1-dependent manner .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By inhibiting the phosphorylation of STAT3, it disrupts the activation of this pathway, leading to changes in the transcription of genes regulated by STAT3 . The downstream effects of this disruption can include the induction of apoptosis (cell death), which is why this compound has potential anti-cancer properties .

Result of Action

The primary result of the action of this compound is the induction of apoptosis . By inhibiting STAT3, it disrupts the normal functioning of cells, leading to cell death . This is particularly relevant in the context of cancer cells, where the inhibition of STAT3 can help control the growth and proliferation of these cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature. For instance, the presence of SHP-1 is necessary for the compound to induce the deactivation of STAT3 . Additionally, extreme pH or temperature conditions could potentially affect the stability of the compound.

Eigenschaften

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSLEOWUWJBCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)

![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)